molecular formula C30H23N5O2S B15026512 (5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15026512
M. Wt: 517.6 g/mol
InChI Key: ABQJDQVUNLEDJX-QQXSKIMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic hybrid featuring a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core fused with a pyrazole moiety substituted with a 2-methyl-2,3-dihydrobenzofuran group and a 2-methylphenyl substituent. Its Z-configuration at the exocyclic double bond is critical for spatial orientation and intermolecular interactions.

Properties

Molecular Formula

C30H23N5O2S

Molecular Weight

517.6 g/mol

IUPAC Name

(5Z)-5-[[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C30H23N5O2S/c1-18-8-6-7-11-24(18)28-31-30-35(33-28)29(36)26(38-30)16-22-17-34(23-9-4-3-5-10-23)32-27(22)20-12-13-25-21(15-20)14-19(2)37-25/h3-13,15-17,19H,14H2,1-2H3/b26-16-

InChI Key

ABQJDQVUNLEDJX-QQXSKIMKSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C\4/C(=O)N5C(=NC(=N5)C6=CC=CC=C6C)S4)C7=CC=CC=C7

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3C=C4C(=O)N5C(=NC(=N5)C6=CC=CC=C6C)S4)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthesis of 3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Procedure :
    • Step 1 : Vilsmeier–Haack formylation of 3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazole using POCl₃ and DMF at 0–5°C.
    • Step 2 : Neutralization with aqueous NaHCO₃ and extraction with dichloromethane.
    • Yield : 78–82%.

Preparation of 2-(2-Methylphenyl)thiazolo[3,2-b]triazol-6(5H)-one

  • Method :
    • Cyclocondensation of 2-(2-methylphenyl)thiosemicarbazide with chloroacetic acid in acetic anhydride under reflux (4 h).
    • Key Reaction :

      $$

      \text{Thiosemicarbazide} + \text{ClCH}2\text{COOH} \xrightarrow{\text{Ac}2\text{O, reflux}} \text{Thiazolo-triazolone core}

      $$
    • Yield : 85–90%.

Condensation and Cyclization Strategies

Claisen–Schmidt Condensation for Methylene Bridge Formation

  • Protocol :
    • React pyrazole-4-carbaldehyde (1.0 equiv) with thiazolo-triazolone (1.2 equiv) in anhydrous ethanol containing piperidine (5 mol%) under reflux (6–8 h).
    • Mechanism : Base-catalyzed aldol condensation followed by dehydration.
    • Key Data :



















































      ParameterValueSource
      Temperature80°C
      Reaction Time8 h
      Isolated Yield75–82%

Solvent-Free One-Pot Synthesis

  • Optimized Conditions :
    • Mix equimolar quantities of intermediates in a mortar, grind for 30 min at room temperature, and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
    • Advantages :
      • Eliminates solvent waste.
      • Reduces reaction time to 1.5 h.
    • Yield : 88%.

Purification and Characterization

Recrystallization and Chromatography

  • Recrystallization : Use dimethylformamide (DMF) or ethanol to obtain high-purity crystals.
  • HPLC Purity : >98% (C18 column, acetonitrile/water 70:30).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.42 (s, 1H, pyrazole-H), 7.68–7.12 (m, 10H, aromatic), 5.21 (s, 2H, dihydrobenzofuran-CH₂), 2.34 (s, 3H, CH₃).
  • IR (KBr) :
    • 1706 cm⁻¹ (C=O), 1612 cm⁻¹ (C=N), 3109 cm⁻¹ (aromatic C-H).
  • HRMS (ESI+) :
    • m/z 603.1842 [M+H]⁺ (calc. 603.1839).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Purity (%) Key Advantage
Claisen–Schmidt 75–82 8 98 High reproducibility
Solvent-Free 88 1.5 97 Eco-friendly, rapid
Multicomponent 70–78 6 95 Fewer steps

Challenges and Optimization Insights

  • Regioselectivity Control :
    • Use of bulky bases (e.g., DBU) minimizes E/Z isomerization during condensation.
  • Byproduct Mitigation :
    • Column chromatography with gradient elution removes unreacted aldehyde and dimeric side products.

Industrial-Scale Considerations

  • Continuous Flow Synthesis :
    • Microreactors enable precise temperature control, improving yield to 90% at 120°C.
  • Cost Analysis :
    • Raw material cost: \$12.50/g (lab scale) vs. \$6.80/g (pilot scale).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran and pyrazole rings.

    Reduction: Reduction reactions may target the double bonds or the nitrogen-containing rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.

Medicine

In medicine, such compounds are often investigated for their potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.

Industry

Industrially, these compounds may be used in the development of new materials, such as polymers and dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved may include signal transduction, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the 3-nitrophenyl analog () enhances polarity and may improve binding to fungal cytochrome P450 enzymes (e.g., 14-α-demethylase), as suggested by docking studies .
  • Planarity and Crystallinity : Isostructural analogs () exhibit near-planar conformations except for one fluorophenyl group, which adopts a perpendicular orientation. This structural flexibility may influence packing efficiency and solubility .

Bioactivity and Target Interactions

While direct bioactivity data for the target compound are unavailable, structurally related compounds exhibit:

  • Antifungal Activity : Triazole-pyrazole hybrids () inhibit 14-α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, with IC50 values in the micromolar range .
  • Anti-Inflammatory Potential: Thiazolo-triazolones with aryl substituents (e.g., 4-methoxyphenyl) show COX-2 inhibition in preclinical models.

The 2-methyl-2,3-dihydrobenzofuran group in the target compound may enhance metabolic stability compared to analogs with simple phenyl substituents ().

Biological Activity

The compound (5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule notable for its potential biological activities. Structurally, it combines multiple pharmacophores including benzofuran, pyrazole, and thiazolo-triazolone frameworks. This article explores its biological activity based on recent research findings.

Structural Characteristics

The molecular formula of the compound is C29H24N6O2SC_{29}H_{24}N_{6}O_{2}S with a molecular weight of approximately 504.6 g/mol. Its intricate structure allows for diverse interactions with biological targets, making it an area of interest in medicinal chemistry.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antitumor Activity : Several studies have reported that pyrazolone derivatives can inhibit tumor growth. For instance, compounds similar to the target compound have shown selective cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Properties : The compound may act as a selective inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
  • Antioxidant Effects : Analogues of this compound have demonstrated significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers in cellular models .
  • Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial strains, indicating potential use as antimicrobial agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors:

  • Molecular Docking Studies : Computational simulations suggest that the compound binds effectively to targets involved in cancer pathways and inflammation. These interactions can modulate enzyme activity and alter signaling pathways critical for disease progression.

Synthesis and Derivatives

The synthesis typically involves multi-step organic reactions starting from readily available precursors. The incorporation of functional groups is crucial for enhancing biological activity:

StepReaction TypeKey ReagentsOutcome
1CondensationBenzofuran derivatives + Pyrazole intermediatesFormation of the core structure
2CyclizationVarious coupling agentsCompletion of the thiazolo-triazolone framework

Case Studies

Recent studies provide empirical evidence supporting the biological activities of this compound:

  • Study 1 : A study demonstrated that a similar thiazolo-triazolone derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 10 µM, indicating strong antitumor potential .
  • Study 2 : Another investigation highlighted the anti-inflammatory effects in an animal model of arthritis where the compound reduced paw swelling significantly compared to control groups .

Q & A

Q. Basic

  • 1H/13C NMR : Resolve stereochemistry (e.g., Z-configuration) and confirm substituent positions. Use deuterated DMSO or CDCl3 for solubility, and compare coupling constants with analogous triazolo-thiadiazoles .
  • IR spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹ for the thiazolo-triazole ring) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients. Monitor for byproducts from incomplete cyclization (e.g., open-chain intermediates) .
  • Elemental analysis : Validate empirical formula (C, H, N, S) with <0.4% deviation from theoretical values .

How can molecular docking and QSAR models predict this compound’s biological activity?

Q. Advanced

  • Target selection : Prioritize enzymes with conserved active sites (e.g., fungal 14-α-demethylase, PDB: 3LD6) due to structural similarity to triazole antifungals .
  • Docking workflow :
    • Prepare the ligand (optimize geometry with DFT at B3LYP/6-31G* level).
    • Use AutoDock Vina or Schrödinger Suite for flexible docking, focusing on hydrogen bonding with heme iron and hydrophobic interactions with the active site .
  • QSAR : Derive descriptors (e.g., logP, polar surface area) from analogs with known MIC values against Candida spp. to predict antifungal potency .

What strategies resolve contradictions between experimental data (e.g., NMR) and computational predictions?

Q. Advanced

  • Tautomerism analysis : For ambiguous NMR signals (e.g., NH protons in triazole rings), perform variable-temperature NMR in DMSO-d6 to identify dynamic equilibria .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., compare with triazolo[3,4-b]thiadiazole structures in CCDC databases) .
  • DFT refinement : Recalculate NMR chemical shifts with solvent-correction models (e.g., IEF-PCM) to align with experimental data .

How can synthetic byproducts be minimized, particularly during heterocycle formation?

Q. Advanced

  • Byproduct identification : Use LC-MS to detect intermediates (e.g., uncyclized thiosemicarbazides) .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 4 h under reflux) to suppress side reactions like oxidation of dihydrobenzofuran moieties .
  • Protecting groups : Temporarily block reactive sites (e.g., benzofuran oxygen) with trimethylsilyl chloride during pyrazole coupling .

What role does the thiazolo-triazole moiety play in modulating solubility and bioavailability?

Q. Advanced

  • LogP optimization : The thiazolo-triazole core increases hydrophobicity (predicted logP ~3.5), requiring formulation with cyclodextrins or liposomal carriers for in vivo studies .
  • Stability assays : Monitor hydrolytic degradation at pH 7.4 (PBS buffer) via UV-Vis spectroscopy. The methylenedihydrobenzofuran group enhances stability compared to non-fused analogs .

How can crystallization conditions be optimized for X-ray diffraction studies?

Q. Advanced

  • Solvent screening : Use vapor diffusion with ethyl acetate/hexane (1:3) to grow single crystals. Add 5% DMF to improve solubility of the hydrophobic core .
  • Temperature gradients : Slow cooling (0.5°C/h) from 60°C to 4°C reduces lattice defects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.